α-Methylserine-O-Phosphate: A Technical Guide to its Chemical Properties and Potential Biological Significance
α-Methylserine-O-Phosphate: A Technical Guide to its Chemical Properties and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylserine-O-phosphate is a synthetic amino acid derivative that holds potential interest for researchers in the fields of biochemistry, pharmacology, and drug development. As a phosphorylated analog of α-methylserine, it is structurally positioned to interact with enzymes that recognize phosphorylated serine residues, such as protein phosphatases and kinases. This technical guide provides a comprehensive overview of the known chemical properties of α-methylserine-O-phosphate, details relevant experimental protocols, and explores its potential roles in biological signaling pathways. Due to the limited availability of direct experimental data for this specific compound, information from the closely related and well-studied molecule, O-phosphoserine, is utilized to provide context and infer potential properties.
Core Chemical Properties
The fundamental chemical properties of α-methylserine-O-phosphate are summarized below. While some data are derived from computational models, they provide a valuable starting point for experimental design.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-methyl-3-phosphonooxypropanoic acid | PubChem[1] |
| Molecular Formula | C4H10NO6P | PubChem[1] |
| Molecular Weight | 199.10 g/mol | PubChem[1] |
| Canonical SMILES | CC(COP(=O)(O)O)(C(=O)O)N | PubChem[1] |
| InChI Key | GSFCOAGADOGIGE-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 66515-29-5 | PubChem[1] |
| Computed XLogP3 | -5 | PubChem[1] |
| Computed pKa (Strongest Acidic) | Not available (pKa of phosphate in phosphoserine is ~5.6-6.1[1][2]) | Inferred from phosphoserine data |
| Solubility | Not available (likely soluble in aqueous solutions; low solubility in non-polar organic solvents) | Inferred from properties of phosphorylated amino acids[3][4] |
| Stability | Not available (The phosphate ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions and in the presence of phosphatases.) | General chemical principles |
Experimental Protocols
Synthesis of O-Phospho-Amino Acids
A general method for the phosphorylation of a protected serine derivative can be employed, followed by deprotection. A plausible synthetic route is outlined below.
Workflow for the Synthesis of α-Methylserine-O-Phosphate
Caption: General workflow for the synthesis of α-methylserine-O-phosphate.
Methodology:
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Protection: The amino group of α-methylserine is protected using a standard protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent side reactions.
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Phosphorylation: The protected α-methylserine is then reacted with a phosphorylating agent. A common method involves the use of dibenzyl phosphite in the presence of a coupling agent, which yields a protected phosphate ester.
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Deprotection: The protecting groups on the phosphate (e.g., benzyl groups via hydrogenolysis) and the amino group are removed to yield the final product.
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Purification: The crude product is purified, typically using ion-exchange chromatography, to isolate the pure α-methylserine-O-phosphate.
Characterization Techniques
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
Workflow for Characterization
Caption: Standard workflow for the characterization of synthesized α-methylserine-O-phosphate.
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine the exact mass of the molecule, confirming its elemental composition.[6]
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High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE):
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To assess the purity of the final compound.
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Potential Role in Signaling Pathways
While no specific signaling pathways involving α-methylserine-O-phosphate have been elucidated, its structure suggests it could act as a stable analog or a modulator of processes involving O-phosphoserine.
Interaction with Protein Phosphatases and Kinases
Protein phosphorylation is a fundamental regulatory mechanism in cellular signaling. Protein kinases add phosphate groups to serine, threonine, or tyrosine residues, while protein phosphatases remove them.
Hypothetical Interaction with Phosphatases and Kinases
Caption: Potential interaction of α-methylserine-O-phosphate with protein phosphatases.
Hypothesized Interactions:
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Phosphatase Inhibitor: The presence of the α-methyl group may render the molecule resistant to hydrolysis by certain protein phosphatases. If it can still bind to the active site, it could act as a competitive inhibitor. This would make it a valuable tool for studying phosphatase activity.
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Kinase Substrate/Inhibitor: It is less likely to be a substrate for kinases as it is already phosphorylated. However, it could potentially bind to the active site or an allosteric site of a kinase and modulate its activity.
Conclusion
α-Methylserine-O-phosphate represents an intriguing molecule for chemical biologists and drug discovery scientists. While direct experimental data on its chemical properties are scarce, its structural similarity to O-phosphoserine provides a strong basis for predicting its behavior and designing experiments. Its potential to act as a stable phosphoserine mimetic or a phosphatase inhibitor warrants further investigation. The synthesis and detailed characterization of this compound will be crucial first steps in unlocking its potential as a research tool to probe the complexities of cellular signaling pathways.
References
- 1. Detection of amino acid and peptide phosphate protonation using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Solubility of amino acids, sugars, and proteins | Semantic Scholar [semanticscholar.org]
- 4. condensates.com [condensates.com]
- 5. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of phosphoserine/threonine by nano ultra-performance liquid chromatography-tandem mass spectrometry coupled with microscale labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
